ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate
Overview
Description
Ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole-based thioester that has been synthesized using different methods.
Scientific Research Applications
Ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate has potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antibacterial and antifungal activities. Therefore, it can be used as a starting material for the synthesis of new drugs for the treatment of various diseases.
Mechanism Of Action
The mechanism of action of ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. Therefore, the inhibition of COX enzymes by ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate leads to a reduction in the inflammatory response.
Biochemical and Physiological Effects
Ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate has been shown to possess several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, it has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages And Limitations For Lab Experiments
One of the main advantages of using ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive methods. Additionally, it has been shown to possess several biological activities, which make it a promising starting material for the synthesis of new drugs.
However, there are also some limitations associated with the use of ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to use in aqueous-based experiments. Additionally, its stability under different experimental conditions needs to be evaluated.
Future Directions
There are several future directions for the research on ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate. One of the most promising directions is the synthesis of new derivatives of this compound with improved biological activities. Another direction is the evaluation of the stability of this compound under different experimental conditions. Additionally, the mechanism of action of this compound needs to be further investigated to fully understand its biological activities. Finally, the pharmacokinetics and pharmacodynamics of this compound need to be evaluated to determine its potential as a drug candidate.
properties
IUPAC Name |
ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-17-10(16)8-18-11-12-13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEPFFJCNRUHDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353132 | |
Record name | F0835-0010 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate | |
CAS RN |
13980-78-4 | |
Record name | Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13980-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | F0835-0010 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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